molecular formula C9H13BrN2O B13594296 1-((5-Bromofuran-2-yl)methyl)piperazine

1-((5-Bromofuran-2-yl)methyl)piperazine

Cat. No.: B13594296
M. Wt: 245.12 g/mol
InChI Key: FJZTVKRPVXZUCT-UHFFFAOYSA-N
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Description

1-((5-Bromofuran-2-yl)methyl)piperazine is a chemical compound with the molecular formula C9H13BrN2O. It consists of a piperazine ring substituted with a 5-bromofuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromofuran-2-yl)methyl)piperazine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromofuran-2-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Bromofuran-2-yl)methyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chlorofuran-2-yl)methyl)piperazine
  • 1-((5-Methylfuran-2-yl)methyl)piperazine
  • 1-((5-Nitrofuran-2-yl)methyl)piperazine

Uniqueness

1-((5-Bromofuran-2-yl)methyl)piperazine is unique due to the presence of the bromine atom in the furan ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, such as those with chlorine, methyl, or nitro substituents .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperazine

InChI

InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2

InChI Key

FJZTVKRPVXZUCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(O2)Br

Origin of Product

United States

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